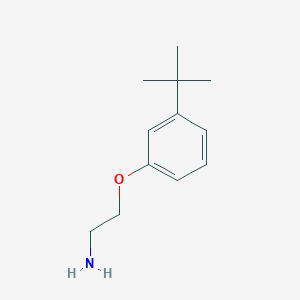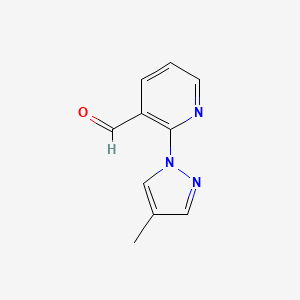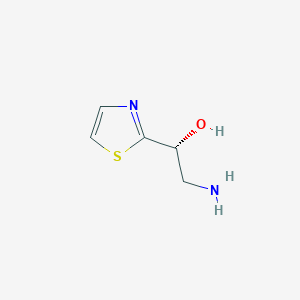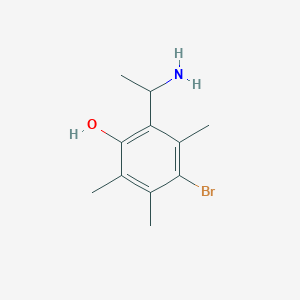
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol is an organic compound that features a phenol group substituted with a bromine atom and three methyl groups The presence of an aminoethyl group adds to its complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3,5,6-trimethylphenol, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination and substitution steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-(1-Aminoethyl)-3,5,6-trimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Aminoethyl)-5-methylphenol
- 2-(1-Aminoethyl)-4-chloro-3,5,6-trimethylphenol
- 2-(1-Aminoethyl)-4-bromo-3,5-dimethylphenol
Uniqueness
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol is unique due to the combination of its bromine and aminoethyl substituents, which confer distinct reactivity and potential applications. The presence of three methyl groups further enhances its stability and lipophilicity, making it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-4-bromo-3,5,6-trimethylphenol |
InChI |
InChI=1S/C11H16BrNO/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h8,14H,13H2,1-4H3 |
Clave InChI |
RAORYBQXGSOEJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C(C)N)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)

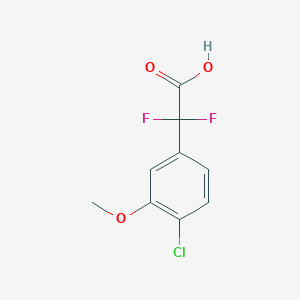
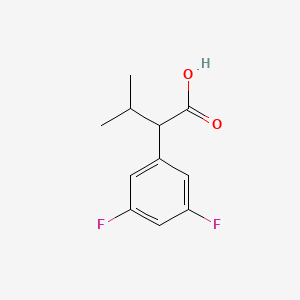
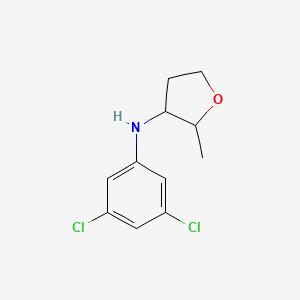
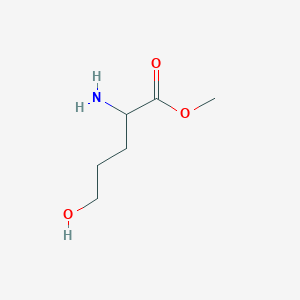
amine](/img/structure/B15275334.png)
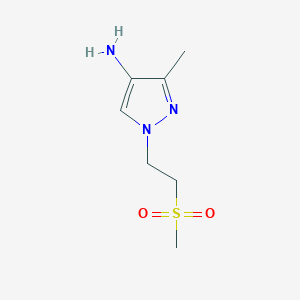
![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
